

The Discovery and Isolation of Kinetin: A Technical Guide

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This technical guide provides an in-depth exploration of the historical discovery and isolation of **kinetin** (6-furfurylaminopurine), the first cytokinin identified. It details the pivotal experiments, methodologies, and quantitative data that marked the dawn of a new era in plant hormone research. This document is structured to serve as a practical reference, offering detailed protocols and visual workflows for researchers in plant biology and related fields.

Executive Summary

In the mid-1950s, a team of scientists at the University of Wisconsin, led by Folke Skoog and Carlos Miller, culminated a years-long search for a substance that could stimulate plant cell division (cytokinesis). Their work, which began with observations of natural substances like coconut milk, led to the serendipitous discovery of a highly active compound in aged and autoclaved herring sperm DNA.^{[1][2]} This compound, isolated, characterized, and synthesized in 1955-1956, was named **kinetin**.^{[3][4]} The discovery was monumental, not only identifying a potent cell division promoter but also establishing the principle that the quantitative balance between hormones—specifically auxin and cytokinin—controls plant organogenesis.^[2] **Kinetin**, though initially believed to be a synthetic artifact of the isolation process, was later found to occur naturally in the DNA of nearly all organisms, formed from the oxidative damage of deoxyribose.^{[5][6]} This guide retraces the scientific journey, presenting the data and protocols that laid the foundation for cytokinin research.

The Path to Discovery: From Coconut Milk to Autoclaved DNA

The quest for a cell division factor was born from the challenges of growing plant tissues in vitro. Early research in Folke Skoog's lab showed that a basic nutrient medium containing auxin could support cell enlargement but not sustained cell division in tobacco pith tissue.[6]

Initial investigations focused on complex natural substances:

- Coconut Milk: Inspired by Johannes van Overbeek's work, Skoog's group found that coconut milk could sometimes promote the proliferation of tobacco tissue, but the results were highly variable and inconsistent.[3]
- Yeast Extract: Similarly, yeast extract showed sporadic activity. A crucial observation was that an old, degraded sample of yeast extract was particularly effective, hinting that the active substance might be a breakdown product.[2]

The breakthrough came when Carlos Miller, acting on the knowledge that adenine (a purine) showed very weak cell division-promoting activity, decided to test a commercially available source of purines: herring sperm DNA.[3] An old sample proved to be highly active, while a newly purchased batch showed no activity at all.[2] This paradox led to a critical hypothesis: the active substance was not the DNA itself, but a degradation product. Miller confirmed this by autoclaving a fresh, inactive DNA sample, which generated enormous cell division-promoting activity.[3] The active compound was an artifact of heat and acid treatment of DNA.

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Figure 1: Logical workflow of the key observations and experiments leading to the discovery of the active cell division factor in autoclaved DNA.

Isolation and Identification of Kinetin

With a reliable method to produce the active substance, Miller developed a procedure to isolate and purify it. The process, outlined in their 1956 publication in the Journal of the American Chemical Society, involved several classical biochemistry techniques.[\[4\]](#)[\[7\]](#)

The key steps were:

- **Acid Hydrolysis:** Autoclaving the herring sperm DNA in an acidic condition was necessary for activation.
- **Solvent Extraction:** The resulting slurry was extracted with n-butanol to partition the active, likely less polar, compound away from the highly polar DNA remnants.
- **Purification by Precipitation:** The active material was further purified from extracts using silver nitrate precipitation, a common method for separating purines.
- **Chromatography:** Paper chromatography was employed as the final purification step, yielding a crystalline substance.

Chemical analysis and deductive reasoning led Miller to propose the structure as 6-furfurylaminopurine. This was swiftly confirmed by Frank Strong and his team, who synthesized

the compound by refluxing 6-methylmercaptapurine in furfurylamine.[3] The synthetic compound was identical in all chemical and biological properties to the one isolated from DNA.
[3]

```
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Figure 2: A simplified workflow of the chemical protocol used to isolate and purify **kinetin** from autoclaved herring sperm DNA.

Quantitative Analysis and Biological Activity

The potency of **kinetin** was established using the tobacco pith callus bioassay. Early purified preparations showed biological activity at concentrations below 1 mg/L.[3] The landmark 1957 paper by Skoog and Miller, "Chemical Regulation of Growth and Organ Formation in Plant Tissues Cultured in Vitro," provided the critical quantitative data demonstrating that the ratio of auxin (indole-3-acetic acid, IAA) to **kinetin**, rather than the absolute amount of either, determined the developmental fate of the tobacco callus.[1][2]

Auxin (IAA) Conc. (mg/L)	Kinetin (KIN) Conc. (mg/L)	Auxin:Kinetin Ratio	Primary Morphological Outcome
3.0	0.02	150 : 1	Root Formation and Proliferation[8]
2.0	0.2 - 0.5	10:1 - 4:1	Undifferentiated Callus Growth[2][9]
0.03	1.0 - 2.0	1:33 - 1:67	Bud Formation and Shoot Growth[8]
0.0	1.0	No Auxin	No significant growth
2.0	0.0	No Kinetin	Some cell enlargement, no division[2]

Table 1: Summary of the quantitative relationship between auxin (IAA) and kinetin (KIN) concentrations and their effect on organogenesis in tobacco callus culture, based on the findings of Skoog and Miller (1957).

```
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Figure 3: The balance between auxin and **kinetin** concentrations dictates the developmental fate of plant tissues in vitro.

Experimental Protocols

The following protocols are reconstructed based on the methodologies described in the publications of Skoog, Miller, and their contemporaries from the 1940s and 1950s.

Tobacco Pith Callus Bioassay

This bioassay was the standard for testing for cytokinin activity.

1. Medium Preparation:

- A basal nutrient medium, such as White's basic medium, is prepared.[\[10\]](#) Its composition includes macronutrients (e.g., $\text{Ca}(\text{NO}_3)_2$, KNO_3), micronutrients (e.g., MnSO_4 , H_3BO_3), and 2% sucrose as a carbon source.[\[10\]](#)
- The medium is solidified with agar.
- Auxin (e.g., IAA at 2.0 mg/L) is added to the medium.
- The test substance (e.g., **kinetin**) is added at various concentrations (e.g., 0.02 to 2.0 mg/L). A control medium contains auxin but no test substance.
- The medium is sterilized by autoclaving and dispensed into sterile culture vessels (e.g., Erlenmeyer flasks).

2. Explant Preparation:

- Stem internodes are harvested from rapidly growing tobacco plants (*Nicotiana tabacum*).
- The stems are surface sterilized by swabbing with 70% ethanol followed by immersion in 0.1% mercuric chloride solution for 20 minutes.[\[10\]](#)
- Under aseptic conditions, the epidermis is removed, and the stem is sectioned.
- Small explants of pith parenchyma tissue are excised from the center of the stem.

3. Culture and Incubation:

- A single pith explant is placed on the surface of the prepared agar medium in each vessel.

- Cultures are maintained in the dark at a constant temperature (e.g., 25°C).

4. Data Collection:

- After a set period (e.g., 3-5 weeks), the cultures are assessed.
- Growth is measured qualitatively (visual observation of cell proliferation and callus formation) and quantitatively (measuring the fresh weight of the tissue).
- A positive result is defined as significant callus growth compared to the control, which should only exhibit cell enlargement.

```
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Figure 4: Standard workflow for the tobacco pith callus bioassay used to identify cell division-promoting substances like **kinetin**.

Kinetin Isolation from Autoclaved DNA (Simplified)

This protocol outlines the key steps for isolating the active factor as performed by Miller.

1. Activation:

- Dissolve commercial herring sperm DNA in water to form a slurry.
- Acidify the slurry slightly (the original DNA preparation was sufficiently acidic on its own).
- Autoclave the slurry at 121°C for a specified period to induce degradation.

2. Extraction:

- Cool the autoclaved, darkened slurry.
- Perform a liquid-liquid extraction with an equal volume of n-butanol. The active factor will partition into the butanol phase.
- Separate and collect the butanol phase.
- Remove the butanol by distillation, leaving a concentrated aqueous preparation.

3. Purification:

- Filter the aqueous preparation to remove insoluble materials.
- Adjust the pH and add a solution of silver nitrate (AgNO_3) to precipitate purine-containing compounds, including **kinetin**.
- Recover the precipitate and treat it to release the free purines.
- Further purify the active fraction using paper chromatography with an appropriate solvent system. The active compound can be identified by its UV quenching properties.

4. Crystallization:

- Elute the active compound from the chromatogram.
- Crystallize the pure **kinetin** from the concentrated eluate.

Conclusion

The discovery of **kinetin** was a seminal moment in plant biology. It provided the first concrete evidence of a chemical class, the cytokinins, dedicated to promoting cell division. The meticulous experimental work of Folke Skoog, Carlos Miller, and their colleagues not only yielded a new molecule but also revealed the profound concept of hormonal balance in controlling plant development. The protocols and quantitative frameworks they established, particularly the tobacco callus bioassay and the principle of the auxin-to-cytokinin ratio, remain foundational pillars in plant tissue culture and biotechnology today.

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References

- 1. pub.epsilon.slu.se [pub.epsilon.slu.se]
- 2. Quantitative regeneration: Skoog and Miller revisited | Quantitative Plant Biology | Cambridge Core [cambridge.org]
- 3. 1955: Kinetin Arrives. The 50th Anniversary of a New Plant Hormone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. mdpi.com [mdpi.com]
- 6. nationalacademies.org [nationalacademies.org]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. Cytokinins modulate auxin-induced organogenesis in plants via regulation of the auxin efflux - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemical control of growth and bud formation in tobacco stem segments and callus cultured in vitro (1948) | Folke Skoog | 211 Citations [scispace.com]
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